2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : A study by Muche, Müller, and Hołyńska (2018) described the synthesis of a racemic mixture of this compound through the condensation of ortho-vanillin and L-cysteine. This contradicts previous literature suggesting the formation of a Schiff base. The compound was characterized using various techniques, including NMR, ESI-MS, and X-ray diffraction (Muche, Müller, & Hołyńska, 2018).
Crystal Structure and Molecular Behavior
- Crystal and Molecular Structure Analysis : A study on the crystal and molecular structure of a related compound, conducted by Doreswamy et al. (2009), revealed insights into its crystallization and intermolecular hydrogen bonding characteristics. Such studies are crucial for understanding the molecular behavior of thiazolidine derivatives (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).
Supramolecular Aggregation
- Supramolecular Aggregation Behavior : Research by Jagtap et al. (2018) investigated the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives. Their study aimed to understand how hydrogen bonding and solvent molecules influence the formation of molecular assemblies, with potential applications in gas storage, biosensing, and catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
Catalytic Properties
- Catalytic Activity in Chemical Reactions : Skvortsov et al. (2010) explored the spectral properties and catalytic applications of 2-aryl- and 2-furyl-4-carboxy-1,3-thiazolidines. They examined the effect of various substituents on the efficacy of thiazolidines as ligands in rhodium-catalyzed reactions, finding that certain thiazolidines demonstrated significant effectiveness (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).
Anticancer and Antimicrobial Activities
- Anticancer Potential : Bilgiçli et al. (2021) synthesized novel metallophthalocyanines using thiazolidine derivatives, including 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, and evaluated their anticancer activity on various cancer cell lines. This highlights the potential of thiazolidine derivatives in developing anticancer agents (Bilgiçli, Hepokur, Bilgicli, Tüzün, Günsel, Mısır, Zengin, & Yarasir, 2021).
- Antimicrobial Properties : Patel and Patel (2010) synthesized and evaluated the antimicrobial properties of fluoroquinolone-based thiazolidinones. Their findings underscore the potential of thiazolidine derivatives in developing new antimicrobial agents (Patel & Patel, 2010).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to inhibit prostaglandin e (2) production .
Mode of Action
It’s known that similar compounds interact with their targets to bring about changes in the body .
Biochemical Pathways
It’s known that similar compounds can affect liver lipid metabolism .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
It’s known that similar compounds can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It’s known that similar compounds can be affected by factors such as diet and gut microbiota .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to ferulic acid, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNFSTNMEBJXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.